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Diisobutyl glutarate - 71195-64-7

Diisobutyl glutarate

Catalog Number: EVT-427911
CAS Number: 71195-64-7
Molecular Formula: C13H24O4
Molecular Weight: 244.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Diisobutyl glutarate can be sourced from chemical suppliers and is categorized under dibasic esters, which are known for their low toxicity and biodegradability. It is recognized for its utility in organic synthesis, polymer chemistry, and potential applications in drug delivery systems due to its biocompatibility .

Synthesis Analysis

The synthesis of diisobutyl glutarate is commonly achieved through the esterification reaction between glutaric acid and isobutanol. The reaction can be summarized as follows:

Glutaric Acid+2IsobutanolDiisobutyl Glutarate+Water\text{Glutaric Acid}+2\text{Isobutanol}\rightarrow \text{Diisobutyl Glutarate}+\text{Water}

Technical Details

  1. Catalyst: An acid catalyst, typically sulfuric acid, is employed to facilitate the reaction.
  2. Conditions: The reaction mixture is heated under reflux conditions to promote the formation of the ester while driving off water to shift the equilibrium towards product formation.
  3. Industrial Process: In industrial settings, continuous removal of water during the reaction enhances yield. After completion, purification is conducted through distillation to achieve high purity levels .
Molecular Structure Analysis

Diisobutyl glutarate features a molecular structure characterized by two isobutyl groups attached to a central glutarate moiety. The structural representation can be depicted as follows:

  • Molecular Formula: C13H24O4\text{C}_{13}\text{H}_{24}\text{O}_{4}
  • Functional Groups: The molecule contains two ester functional groups (-COO-) which contribute to its reactivity and properties.

Structural Data

  • Bond Angles: The presence of flexible alkyl chains allows for various conformations, influencing its physical properties.
  • 3D Configuration: Computational modeling may reveal insights into steric hindrance and spatial arrangement affecting its interactions in different applications .
Chemical Reactions Analysis

Diisobutyl glutarate participates in several significant chemical reactions:

  1. Hydrolysis: In aqueous environments, particularly under acidic or basic conditions, diisobutyl glutarate can hydrolyze back into glutaric acid and isobutanol.
    Diisobutyl Glutarate+WaterGlutaric Acid+2Isobutanol\text{Diisobutyl Glutarate}+\text{Water}\rightarrow \text{Glutaric Acid}+2\text{Isobutanol}
  2. Transesterification: This compound can react with other alcohols to form different esters when subjected to catalytic conditions.
  3. Oxidation: Under strong oxidative conditions, it can be oxidized to produce glutaric acid.

Relevant Parameters

Common reagents for these reactions include:

  • Acid catalysts (e.g., sulfuric acid)
  • Base catalysts (e.g., sodium hydroxide)
  • Oxidizing agents (e.g., potassium permanganate) .
Mechanism of Action

The mechanism of action for diisobutyl glutarate primarily revolves around its roles as a solvent and plasticizer:

  • Solvent Properties: It effectively dissolves various organic compounds, facilitating chemical reactions by providing an appropriate medium.
  • Plasticization Effect: By integrating into polymer matrices, it enhances flexibility and reduces brittleness, thus improving material performance.

The interaction at the molecular level involves physical dissolution and integration within polymer chains, altering their mechanical properties without significantly affecting thermal stability .

Physical and Chemical Properties Analysis

Diisobutyl glutarate exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight244.33 g/mol
Boiling PointApproximately 220 °C
DensityAbout 0.9 g/cm³
SolubilitySoluble in organic solvents
Flash PointAbove 100 °C

These properties make diisobutyl glutarate suitable for various applications in coatings, adhesives, and inks .

Applications

Diisobutyl glutarate finds diverse applications across multiple fields:

  1. Chemical Industry: Used as a solvent in organic synthesis processes.
  2. Polymer Chemistry: Acts as a plasticizer in the formulation of flexible plastics.
  3. Biological Research: Investigated for its role in enzyme-catalyzed reactions involving ester hydrolysis.
  4. Medical Applications: Explored for potential use in drug delivery systems due to its favorable biocompatibility profile.
  5. Industrial Uses: Employed in coatings, adhesives, inks, and other formulations where enhanced flexibility and low toxicity are required .
Synthetic Pathways and Methodological Advancements in Diisobutyl Glutarate Production

Diisobutyl glutarate (DIBG, CAS 71195-64-7), a diester of glutaric acid and isobutanol, serves as a versatile chemical intermediate with applications spanning plasticizers, specialty polymers, and catalyst components. The compound's synthesis follows classic esterification pathways but incorporates significant technological refinements to enhance efficiency, sustainability, and economic viability. This section examines critical advancements in production methodologies, addressing both fundamental chemistry and industrial implementation.

Esterification Strategies: Catalyzed vs. Non-Catalyzed Routes

The synthesis of diisobutyl glutarate fundamentally involves the esterification reaction between glutaric acid (pentanedioic acid) and isobutanol (2-methylpropan-1-ol), with water as the primary byproduct. Reaction pathways diverge significantly based on catalytic approaches:

  • Homogeneous Acid Catalysis: Conventional mineral acids (sulfuric acid, p-toluenesulfonic acid) remain prevalent in industrial settings due to their low cost and high reactivity. These catalysts operate under moderate temperatures (80-120°C) but present downstream challenges including catalyst neutralization, salt waste generation, and potential side reactions (dehydration, ether formation) that compromise ester purity. Studies indicate yields typically reach 85-92% within 4-6 hours under optimized conditions but require extensive purification [7].

  • Heterogeneous Catalysis: Solid acid catalysts (ion-exchange resins, zeolites, acid-functionalized mesoporous silica) offer significant advantages through simplified separation and reusability. These materials facilitate esterification at comparable temperatures to homogeneous systems while minimizing side reactions. Catalyst lifetimes exceeding 500 hours have been demonstrated in continuous flow configurations, though initial activity may be lower than strong mineral acids. Leaching of acidic sites remains a concern for long-term operational stability [7].

  • Biocatalysis: Immobilized lipases (e.g., Candida antarctica Lipase B, CALB) catalyze DIBG synthesis under mild conditions (40-60°C), exhibiting exceptional selectivity and eliminating acidic waste streams. This route minimizes color formation and side products, yielding high-purity (>98%) diesters suitable for sensitive applications like pharmaceuticals or food-contact polymers. While reaction times are longer (24-48 hours), enzyme stability has improved dramatically, with some immobilized systems maintaining >80% activity after 10 reaction cycles [7].

  • Non-Catalyzed Thermal Esterification: High-temperature (180-220°C), catalyst-free reactions leverage excess alcohol to drive equilibrium. While avoiding catalyst costs and contamination, this approach suffers from high energy input, lower selectivity, and potential thermal degradation of products, limiting its commercial appeal despite simplistic operation [7].

Table 1: Performance Comparison of Diisobutyl Glutarate Esterification Routes

Catalyst TypeTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Limitations
Sulfuric Acid80-1004-685-92Low cost, high activityCorrosive, waste generation, side reactions
Ion-Exchange Resin90-1105-880-88Reusable, fewer side productsSlower kinetics, potential leaching
Immobilized Lipase40-6024-4890-95High selectivity, mild conditions, greenHigher catalyst cost, longer reaction time
None (Thermal)180-2206-1070-80No catalyst removal neededHigh energy, degradation, lower yield

Solvent Selection and Reaction Optimization for Yield Enhancement

Reaction medium profoundly impacts diisobutyl glutarate synthesis kinetics, equilibrium position, and downstream processing:

  • Azeotropic Solvents: Toluene, xylene, or cyclohexane facilitate continuous water removal via azeotropic distillation, shifting equilibrium towards ester formation. This approach significantly boosts yields (often >95%) in acid-catalyzed reactions but introduces flammability concerns, VOC emissions, and necessitates solvent recovery systems. The boiling point must align with reaction temperatures to ensure efficient co-distillation with water [7].

  • High-Boiling Polar Solvents: Dipolar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane enhance glutaric acid solubility and reaction homogeneity. Operating above 130°C without distillation setups, these solvents improve reaction rates but can complicate product separation due to high boiling points and potential entrainment of the solvent in the product. Their stability at prolonged high temperatures is also a consideration [7].

  • Solvent-Free Systems: Utilizing a significant excess of isobutanol (4:1 to 6:1 molar ratio vs. acid) as both reactant and reaction medium simplifies processing and reduces environmental footprint. Efficient agitation and temperature control are critical to prevent localized overheating and ensure homogeneous reaction progression. While eliminating external solvents, excess alcohol recovery demands substantial energy input in distillation columns [7].

Optimization Parameters: Beyond solvent choice, several factors critically influence DIBG yield and quality:

  • Molar Ratio: Excess isobutanol (4-6 equivalents) drives equilibrium but increases separation load.
  • Temperature Control: Balancing reaction rate against thermal degradation (particularly under acid catalysis) is crucial; 90-110°C is optimal for many catalytic systems.
  • Water Removal: Efficient separation (molecular sieves, pervaporation, or azeotropic distillation) is paramount for high conversion, especially nearing reaction completion where equilibrium limitations intensify.
  • Impurity Management: Glutaric acid feedstock often contains succinic and adipic acids (from mixed dibasic acid streams). Selective esterification or distillation strategies are required to achieve high-purity DIBG [2] [7].

Table 2: Impact of Solvent Systems on Diisobutyl Glutarate Synthesis

Solvent SystemKey CharacteristicsMax. Yield Achievable (%)Processing Considerations
Toluene (Azeotropic)Efficient water removal, moderate bp (~110°C)92-97Flammable, VOC, requires recovery
Xylene (Azeotropic)Higher bp (~140°C), good water separation90-95Higher boiling, stronger odor, recovery essential
DMSO (Polar Aprotic)High solubility, no azeotrope needed, high bp (189°C)85-90Difficult separation, potential product contamination
Solvent-Free (Excess Alcohol)Simplified process, no solvent recovery88-93High energy for alcohol recycle, efficient mixing vital
n-Hexane (Non-Polar)Low boiling, easy removal80-85Poor acid solubility, flammable, inefficient water removal

Green Chemistry Approaches: Solvent-Free and Biocatalytic Synthesis

Mounting environmental and regulatory pressures drive innovation towards sustainable DIBG production, focusing on eliminating hazardous inputs and minimizing energy consumption:

  • Solvent-Free Catalyzed Esterification: Combining solvent-free operation with solid acid catalysts (e.g., sulfonated carbons, acidic zeolites) offers a compelling green pathway. These systems achieve yields exceeding 90% while eliminating VOC emissions and simplifying product isolation. Microwave irradiation significantly enhances efficiency under solvent-free conditions, reducing reaction times by 40-60% through rapid, volumetric heating. Continuous flow reactors further intensify solvent-free processes, improving heat/mass transfer and enabling steady-state operation with high space-time yields [7].

  • Advanced Biocatalysis: Lipases immobilized on tailored supports (macroporous resins, functionalized silica, magnetic nanoparticles) enable highly efficient DIBG synthesis under mild, energy-efficient conditions. Key advancements include:

  • Structured Reactors: Packed-bed reactors (PBRs) with immobilized lipases allow continuous processing, dramatically improving productivity compared to batch systems.
  • Water Activity Control: Optimizing aw (<0.8) using saturated salt solutions or pervaporation membranes maintains high enzymatic activity and shifts equilibrium favorably.
  • Deep Eutectic Solvent (DES) Media: Certain NADES (e.g., choline chloride:glycerol) enhance enzyme stability and substrate solubility, enabling high conversions (>92%) with excellent enzyme recyclability (>15 cycles).
  • Non-Conventional Activation: Ultrasonic irradiation accelerates enzymatic esterification by improving substrate diffusion to the active site, reducing reaction times by 30-50% without compromising enzyme stability [7].

  • Bio-based Feedstocks: Sustainable sourcing utilizes bio-glutaric acid derived from microbial fermentation (e.g., engineered Corynebacterium glutamicum strains metabolizing lysine) and bio-isobutanol from carbohydrate fermentation. Life cycle assessments confirm substantial reductions in carbon footprint compared to petroleum-derived counterparts, aligning with circular economy principles [5] [7].

Industrial Scale-Up Challenges and Process Intensification Techniques

Transitioning diisobutyl glutarate synthesis from laboratory to industrial scale (multi-ton/year) presents distinct engineering and economic challenges:

  • Purification Complexity: Separation of DIBG (boiling point ~237°C) from unreacted isobutanol (bp 108°C), water, diisobutyl succinate/adipate co-esters (if using mixed diacid feedstocks), and catalyst residues demands sophisticated distillation sequences. Vacuum distillation is essential to minimize thermal stress. Achieving high purity (>99%) for sensitive applications (e.g., polymer production) often requires multiple distillation steps or wiped-film evaporation, significantly impacting production costs [2] [9].

  • Catalyst Management: Homogeneous acid catalysts necessitate neutralization (generating sulfate or phosphate salts) and wastewater treatment. Heterogeneous catalysts and immobilized enzymes reduce waste but face challenges with attrition (fixed beds) or fouling in complex reaction mixtures. Robust filtration or immobilization strategies are critical [7].

  • Reaction Engineering: Batch reactors dominate due to operational flexibility but suffer from downtime and variable product quality. Continuous processes using:

  • Cascade Stirred-Tank Reactors (CSTRs): Enable steady-state operation with integrated distillation for water/alcohol removal.
  • Reactive Distillation (RD): Combines reaction and separation in one unit, particularly effective for equilibrium-limited esterification, driving conversions >99% while reducing capital and energy costs. RD column design requires careful vapor-liquid equilibrium (VLE) data for the glutaric acid/isobutanol/water/DIBG system.
  • Microreactor Technology: Offers exceptional heat/mass transfer for highly exothermic or fast reactions, enabling precise temperature control and safer operation with hazardous catalysts like concentrated acids. Scalability via numbering-up is viable .

  • Market Integration: The glutarate esters market, driven by demand for bio-based and non-phthalate plasticizers (e.g., in PVC, PLA, PBAT), is projected for significant growth (CAGR >5% through 2030). DIBG competes with diethylhexyl glutarate and other specialty esters. Cost-effective production hinges on process intensification, energy integration (e.g., utilizing waste heat for distillation), and valorizing byproducts like process-derived water [2].

Table 3: Market Trends and Innovations Driving DIBG Process Development

Market/Application TrendImpact on Production Process RequirementsProcess Intensification Response
Growth in Non-Phthalate PlasticizersHigher volumes, stringent purity specificationsContinuous reactive distillation, advanced crystallization
Demand for Bio-based PolymersNeed for bio-content (mass balance or certified bio-DIBG)Integration of fermentation-derived glutaric acid
Sustainability RegulationsReduced E-Factor, lower energy consumption, zero VOCSolvent-free biocatalysis, waste heat recovery systems
Specialty Polymer ApplicationsUltra-high purity (>99.5%), low color, low acidityMulti-stage molecular distillation, advanced adsorbents
Cost Pressure in Bulk ChemicalsLower CAPEX/OPEX, high throughputMicroreactor cascades, heterogeneous catalyst innovation

Properties

CAS Number

71195-64-7

Product Name

Diisobutyl glutarate

IUPAC Name

bis(2-methylpropyl) pentanedioate

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

UFWRCRCDRAUAAO-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)CCCC(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)CCCC(=O)OCC(C)C

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